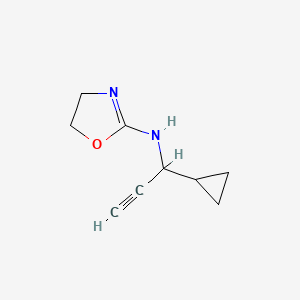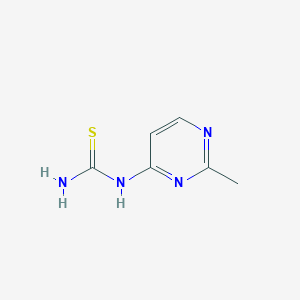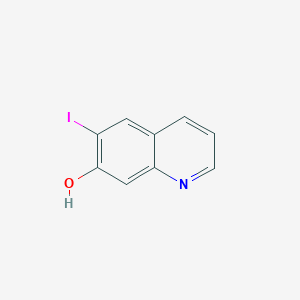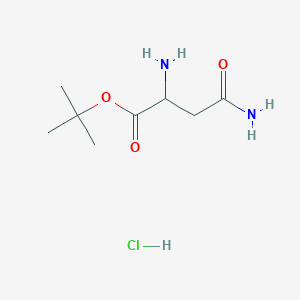
Tert-butyl 2,4-diamino-4-oxobutanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Asn-OtBu: tert-butyl L-asparaginate , is a chemical compound with the molecular formula C8H16N2O3 . It is an ester derivative of L-asparagine, where the carboxyl group is protected by a tert-butyl group. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: H-Asn-OtBu can be synthesized through the esterification of L-asparagine with tert-butanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis of H-Asn-OtBu involves similar esterification processes but is optimized for large-scale production. This includes the use of continuous reactors and advanced purification techniques to achieve high purity and yield.
Types of Reactions:
Hydrolysis: H-Asn-OtBu can undergo hydrolysis to yield L-asparagine and tert-butanol. This reaction is typically carried out using strong acids or bases.
Amide Formation: The compound can react with amines to form amides, which are useful intermediates in organic synthesis.
Substitution Reactions: H-Asn-OtBu can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.
Amide Formation: Amines and coupling reagents such as carbodiimides (e.g., DCC) are employed.
Substitution Reactions: Nucleophiles and suitable solvents are used to facilitate the reaction.
Major Products Formed:
L-Asparagine: Resulting from hydrolysis.
Amides: Formed through reactions with amines.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
H-Asn-OtBu is widely used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted side reactions.
Biology: Employed in the study of protein structure and function, as it can mimic natural amino acids.
Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems.
Industry: Utilized in the production of biodegradable polymers and other materials.
Mechanism of Action
The mechanism by which H-Asn-OtBu exerts its effects depends on its specific application. For example, in peptide synthesis, it acts as a protecting group by preventing the carboxyl group from reacting with other reagents. In drug delivery, it may interact with biological targets to enhance the stability and efficacy of therapeutic agents.
Molecular Targets and Pathways Involved:
Peptide Synthesis: Protects the carboxyl group of amino acids.
Drug Delivery: Interacts with cell membranes and receptors to improve drug delivery.
Comparison with Similar Compounds
Tert-butyl L-glutamate
Tert-butyl L-serinate
Tert-butyl L-alaninate
Properties
Molecular Formula |
C8H17ClN2O3 |
|---|---|
Molecular Weight |
224.68 g/mol |
IUPAC Name |
tert-butyl 2,4-diamino-4-oxobutanoate;hydrochloride |
InChI |
InChI=1S/C8H16N2O3.ClH/c1-8(2,3)13-7(12)5(9)4-6(10)11;/h5H,4,9H2,1-3H3,(H2,10,11);1H |
InChI Key |
RXNKCUXXNGWROA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


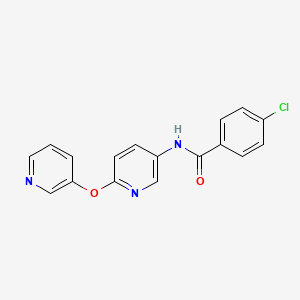
![3-Oxabicyclo[3.1.1]heptane-1,5-dicarboxylic acid](/img/structure/B15358431.png)
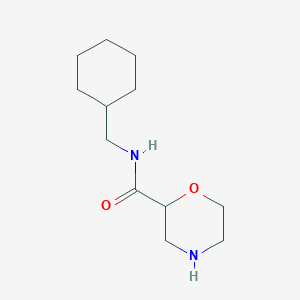

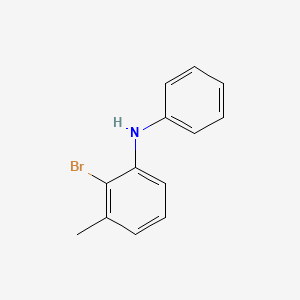
![N-[4-[[7-[2-(dimethylamino)ethoxy]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B15358451.png)
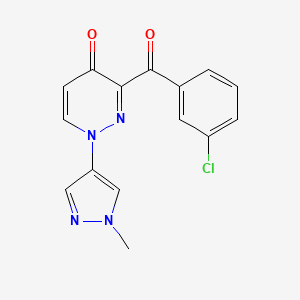
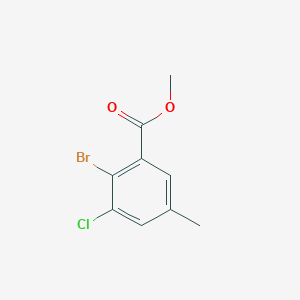

![(2S,4R)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B15358469.png)

